

Structural Elucidation & Characterization of 3-Fluorothiophene-2-carboxamide

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Compound of Interest

Compound Name: 3-Fluorothiophene-2-carboxamide

CAS No.: 83933-19-1

Cat. No.: B3194396

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Executive Summary: The Fluorine Effect in Thiophene Scaffolds

In medicinal chemistry, the **3-fluorothiophene-2-carboxamide** scaffold represents a critical bioisostere for phenyl-carboxamides. The introduction of a fluorine atom at the C3 position of the thiophene ring is not merely a steric substitution; it fundamentally alters the physicochemical and electronic profile of the molecule.

For drug development professionals, this scaffold offers three distinct advantages:

- **Metabolic Blocking:** The C3-F bond prevents metabolic oxidation at a typically reactive site.
- **Electronic Modulation:** The high electronegativity of fluorine lowers the pKa of the adjacent amide proton, potentially strengthening hydrogen bond donor capability in the active site of targets (e.g., kinase hinge regions).
- **Conformational Locking:** Intramolecular electrostatic interactions (S...O vs. N-H...F) can lock the amide into a preferred conformation, reducing the entropic penalty of binding.

This guide provides a rigorous protocol for the structural characterization of this moiety, emphasizing the complexities introduced by heteronuclear coupling (

F-

H and

F-

C) and amide rotamerism.

Molecular Architecture & Synthesis Workflow

Synthetic Route & Impurity Profiling

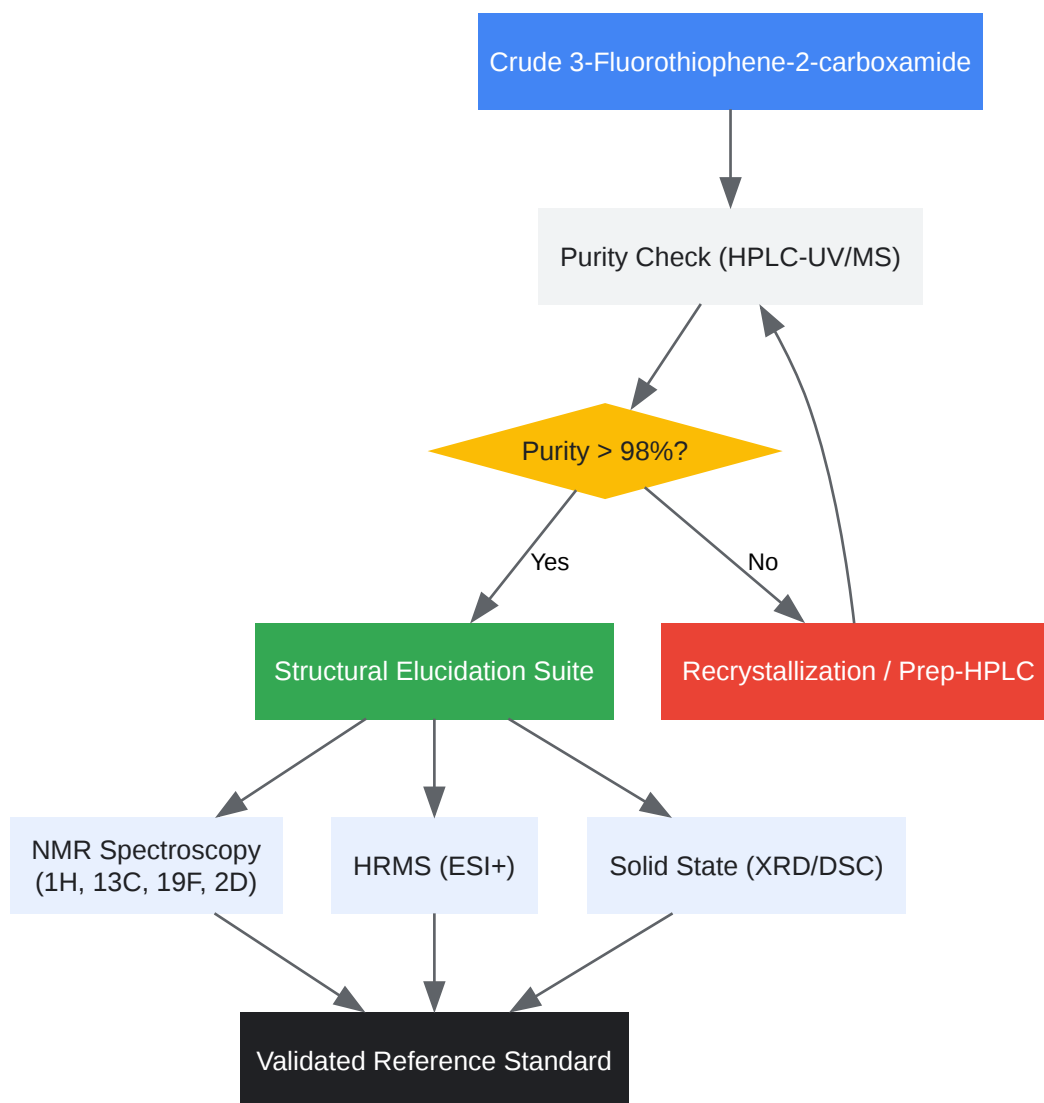
To ensure high-fidelity characterization, one must understand the genesis of the sample. The standard synthesis involves the conversion of 3-fluorothiophene-2-carboxylic acid to the amide via an acid chloride intermediate or coupling reagent (e.g., HATU/EDC).

Critical Impurities to Monitor:

- Des-fluoro analog: Thiophene-2-carboxamide (trace starting material impurity).
- Regioisomers: 4-fluorothiophene-2-carboxamide (rare, but possible if starting material is isomeric).
- Hydrolysis products: Reversion to the carboxylic acid during storage.

Characterization Workflow

The following decision tree outlines the logical progression from crude synthesis to validated chemical entity.



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Figure 1: Integrated workflow for the isolation and validation of fluorinated heteroaromatic amides.

Spectroscopic Characterization Suite

Nuclear Magnetic Resonance (NMR) Strategy

The presence of

F (Spin 1/2, 100% abundance) complicates the NMR spectra due to scalar coupling (

).

This is the primary tool for confirming the position of the fluorine atom.

Protocol: Solvent Selection

- DMSO-d₆: Recommended. The high polarity stabilizes the amide protons, resulting in sharp doublets/singlets for the NH group, often revealing restricted rotation.
- CDCl₃
: May cause broadening of amide signals due to exchange or rotation rates comparable to the NMR timescale.

H NMR Analysis (500 MHz, DMSO-d₆)

The thiophene ring protons (H4 and H5) will exhibit characteristic splitting patterns due to coupling with Fluorine.

- H4 (Proton adjacent to F): Expect a doublet of doublets (dd).
 - Coupling 1:
(Typical thiophene: ~5.5 Hz).
 - Coupling 2:
(Typical H-F ortho: ~1.0 - 3.8 Hz).
- H5 (Proton distal to F): Expect a doublet of doublets (dd).
 - Coupling 1:
(~5.5 Hz).
 - Coupling 2:
(Long-range H-F: ~3.0 - 5.8 Hz).
- Amide NH
: Typically appears as two broad singlets between

7.0–8.0 ppm due to restricted rotation around the C(O)-N bond.

Note on

-Values: Unlike benzene derivatives, thiophene coupling constants are highly sensitive to electronegative substituents. The

values must be verified using a

F-decoupled

H spectrum if overlap occurs.

C NMR Analysis (125 MHz)

Carbon signals will be split into doublets by the fluorine. This provides unequivocal assignment.

- C3 (Directly bonded to F): Large doublet (

Hz).

- C2 (Ipsso to amide): Doublet (

Hz).

- C4 (Adjacent to F): Doublet (

Hz).

F NMR Analysis

- Chemical Shift: Expect a singlet (if proton decoupled) around

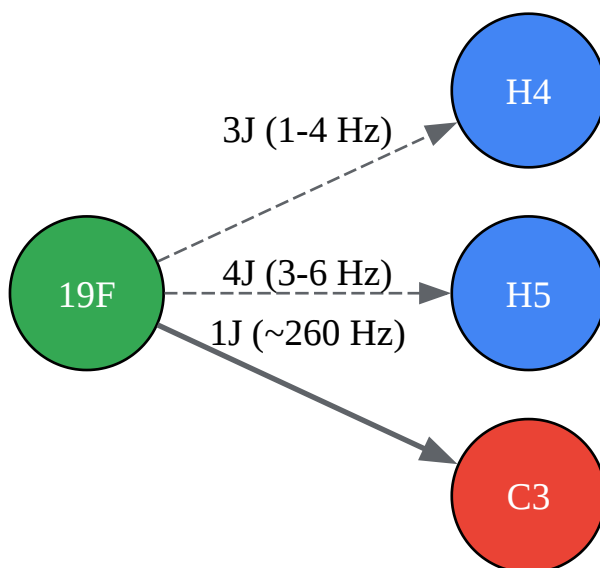
-110 to -130 ppm (referenced to CFCI

).

- Diagnostic Value: The integration of the fluorine signal against an internal standard (e.g.,

-trifluorotoluene) is the gold standard for quantitative purity assessment (qNMR), as it avoids interference from residual solvent peaks common in

NMR.



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Figure 2: Scalar coupling network.

F splits adjacent nuclei, creating unique spectral fingerprints.

Mass Spectrometry (HRMS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Expected Ion:
.
- Isotope Pattern: The presence of Sulfur (S, $\sim 4.2\%$ natural abundance) provides a distinctive M+2 peak.
- Fragmentation: In MS/MS, look for the loss of the amide group (or) and the retention of the fluorothiophene core (~ 101 for C

H

FS

).

Solid-State Analysis & Polymorphism

For drug development, the solid-state form is critical for solubility and stability.

X-Ray Crystallography

Thiophene-2-carboxamides typically crystallize in planar conformations stabilized by intermolecular hydrogen bonds.

- Primary Motif: Centrosymmetric amide dimers (graph set) formed via hydrogen bonds.
- Secondary Motif: -stacking between thiophene rings.
- Fluorine Impact: The fluorine atom often accepts weak hydrogen bonds () or engages in interactions, which can alter the packing density compared to the non-fluorinated analog.

Thermal Analysis (DSC/TGA)

- Melting Point: Determine the onset and peak temperature. (Note: Fluorinated analogs often have lower melting points than their hydrogen counterparts due to weaker Van der Waals packing, unless F-specific interactions dominate).
- Polymorphism: Run DSC at varying heating rates (e.g., 2°C/min vs 10°C/min) to detect phase transitions or metastable forms.

Quantitative Data Summary

Parameter	Method	Expected Value / Trend
Molecular Formula	-	C H FNOS
Exact Mass	HRMS	145.00 (Calc.)
H NMR Multiplicity	500 MHz	H4 (dd), H5 (dd), NH (br s)
F Shift	NMR	-115 to -125 ppm
Coupling ()	C NMR	~250 - 265 Hz
Crystal System	XRD	Likely Monoclinic (P2 /c common for amides)
H-Bond Donor	-	1 (Amide NH)
H-Bond Acceptor	-	2 (Carbonyl O, Fluorine)

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